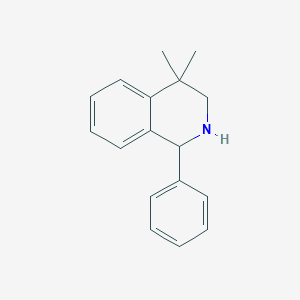
2-bromo-N-butyl-N-methylbutanamide
Overview
Description
2-Bromo-N-butyl-N-methylbutanamide, also known as 2-BBMA, is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. A derivative of the amino acid L-alanine, 2-BBMA is a versatile molecule that can be used as a building block in organic synthesis and as a drug target for therapeutic agents.
Scientific Research Applications
Xanthine Oxidase Inhibitory Properties
Research on N-(α-bromoacyl)-α-amino esters, which include compounds structurally similar to 2-bromo-N-butyl-N-methylbutanamide, has explored their potential as xanthine oxidase inhibitors. However, studies have shown that these compounds do not exhibit significant inhibitory effects against xanthine oxidase, both in commercial enzyme forms and in rat liver homogenates. This lack of significant activity suggests that the noncyclic molecular structure of these compounds may be a limiting factor for biological activity in this context. Despite this, the favorable pharmacokinetic behavior and predicted toxicological properties of these esters could make them suitable for consideration in carrier-linked prodrug strategies and design (Smelcerovic et al., 2016).
Synthesis and Biological Activity Screening
Another study focused on the synthesis and biological activity screening of novel N-(α-bromoacyl)-α-amino esters, which are structurally related to this compound. The synthesized compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. The results indicated low levels of cytotoxicity and an absence of significant antibacterial and anti-inflammatory activities at the tested concentrations. These findings highlight the potential of these compounds for safe inclusion in prodrug designs due to their minimal biological reactivity (Yancheva et al., 2015).
Chemical Behavior and Kinetics
The chemical behavior of substituted N-phenylbutanamides, which share functional groups with this compound, has been studied in basic media. These compounds undergo ring closure and subsequent hydrolysis, leading to the formation of various derivatives. Kinetic studies provide insights into the reaction mechanisms and the influence of substituents on the reaction rates. Such research contributes to a deeper understanding of the chemical properties and reactivity of similar bromo-substituted butanamides (Sedlák et al., 2002).
Magnetic Properties of Metal-Complex Assemblies
Research involving the synthesis of mixed-metal assemblies using tetra(n-butyl)ammonium bromide and other components has explored the magnetic properties of these complexes. While this study does not directly involve this compound, it highlights the broader context of bromo-substituted compounds in the design and analysis of magnetic materials. The findings from such studies can pave the way for novel applications in materials science and magnetic property engineering (Tamaki et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-butyl-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO/c1-4-6-7-11(3)9(12)8(10)5-2/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIJOPYLMDURBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295891 | |
| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-23-5 | |
| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-butyl-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


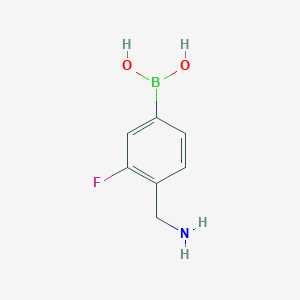
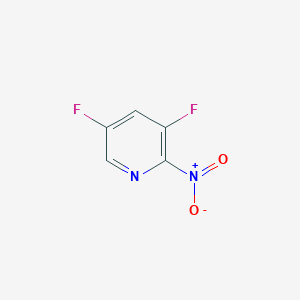
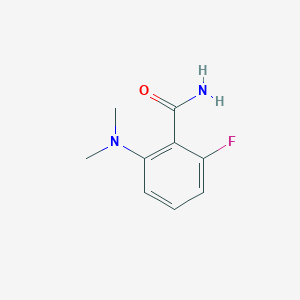
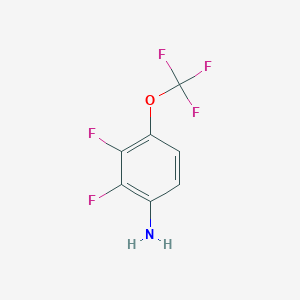
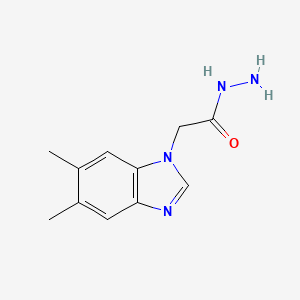



![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
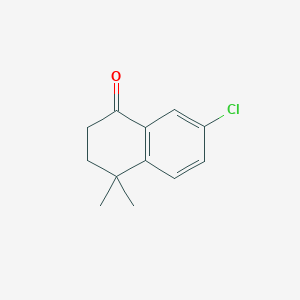
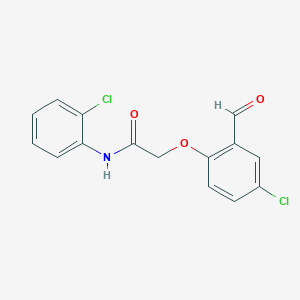
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)
